molecular formula C11H9NO2S B8465708 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylic acid

5-(4-Methylpyridin-3-yl)thiophene-2-carboxylic acid

Cat. No. B8465708
M. Wt: 219.26 g/mol
InChI Key: GNWAVDVBLVYARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylpyridin-3-yl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Methylpyridin-3-yl)thiophene-2-carboxylic acid

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

5-(4-methylpyridin-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H9NO2S/c1-7-4-5-12-6-8(7)9-2-3-10(15-9)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

GNWAVDVBLVYARK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-(4-methylpyridin-3-yl)thiophene-2-carboxylate (0.200 g, 0.809 mmol) was dissolved in ethanol (5 ml). 2 M sodium hydroxide solution (0.809 ml, 1.617 mmol) was added and the mixture was stirred at RT overnight. Ethanol was evaporated and water (5 ml) was added. The product was precipitated during the addition of 2 M HCl. The product was filtered and dried to give 98 mg. 1H-NMR (400 MHz; d6-DMSO): δ 2.43 (s, 3H), 7.38 (d, 1H), 7.39 (d, 1H), 7.77 (d, 1H), 8.46 (d, 1H), 8.59 (s, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.809 mL
Type
reactant
Reaction Step Two

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